molecular formula C19H23N3OS B4082265 3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B4082265
M. Wt: 341.5 g/mol
InChI Key: YDRVDKPCLGEAEG-UHFFFAOYSA-N
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Description

3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The adamantane moiety in the compound provides rigidity and lipophilicity, which can enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the adamantane group: The adamantane moiety can be introduced via a nucleophilic substitution reaction using adamantyl halides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione likely involves interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Adamantane derivatives: Compounds containing the adamantane moiety are known for their rigidity and lipophilicity, which can enhance biological activity.

Uniqueness

The uniqueness of 3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione lies in the combination of the adamantane and triazole moieties, which can provide a unique set of properties, such as enhanced stability, lipophilicity, and biological activity.

Properties

IUPAC Name

3-(1-adamantyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-23-16-4-2-15(3-5-16)22-17(20-21-18(22)24)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRVDKPCLGEAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
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3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 3
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3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 6
Reactant of Route 6
3-(Adamantan-1-YL)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

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